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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-
Tribromoacetone (CAS No. 3475-39-6), a halogenated ketone with the molecular formula

C₃H₃Br₃O. This compound is a relevant intermediate in organic synthesis. A thorough

understanding of its spectroscopic characteristics is crucial for its identification,

characterization, and quality control in research and drug development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,1,3-Tribromoacetone based

on available information and expected values derived from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.5 s 2H CH₂Br

~6.5 s 1H CHBr₂

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1347163?utm_src=pdf-interest
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/product/b1347163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Predicted values are based on the analysis of similar halogenated ketones. Actual

experimental values may vary based on solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~30-50 Brominated Carbons

~200 Carbonyl Carbon (C=O)[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~1730 Strong C=O (carbonyl) stretch

~1250 Medium C-C stretch

~600-700 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Ion Notes

292, 294, 296, 298 [M]⁺

Molecular ion peak cluster,

characteristic isotopic pattern

for three bromine atoms. The

peak at m/z 294 is a significant

ion in the cluster.[1][2]

Varies [M-Br]⁺, etc.

Fragmentation pattern

indicates the loss of bromine

atoms.[1][2]
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 1,1,3-
Tribromoacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1,1,3-
Tribromoacetone.

Materials and Equipment:

1,1,3-Tribromoacetone sample

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3-Tribromoacetone in

approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:
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Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,1,3-Tribromoacetone.

Materials and Equipment:

1,1,3-Tribromoacetone sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:
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Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the 1,1,3-Tribromoacetone sample directly

onto the ATR crystal.

Spectrum Acquisition:

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

generate the absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,1,3-
Tribromoacetone.

Materials and Equipment:

1,1,3-Tribromoacetone sample

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Helium as the carrier gas

Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:
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Sample Preparation: Prepare a dilute solution of 1,1,3-Tribromoacetone in a volatile organic

solvent.

GC-MS Setup:

Set the GC oven temperature program to ensure good separation and peak shape.

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

Set the MS to operate in EI mode, typically at 70 eV.

Set the mass range to be scanned (e.g., m/z 40-400).

Injection and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The compound will be separated on the GC column and subsequently introduced into the

MS.

Data Analysis:

Identify the peak corresponding to 1,1,3-Tribromoacetone in the total ion chromatogram

(TIC).

Examine the mass spectrum associated with this peak.

Identify the molecular ion peak and major fragment ions.

Analyze the isotopic pattern of the molecular ion to confirm the presence of three bromine

atoms.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,1,3-Tribromoacetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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